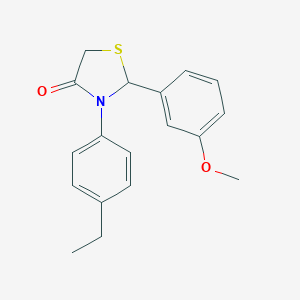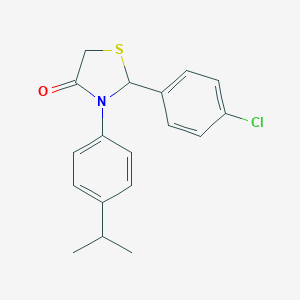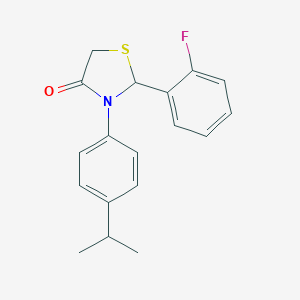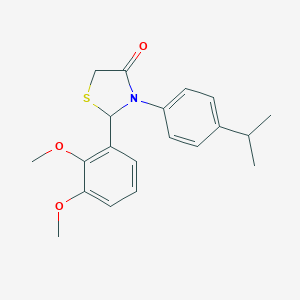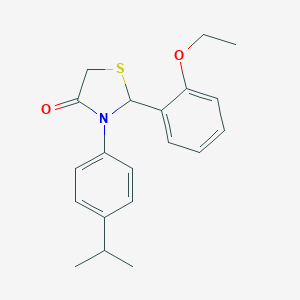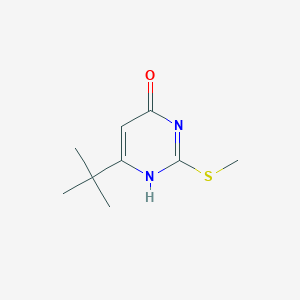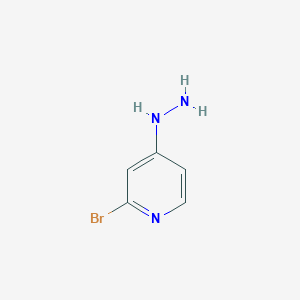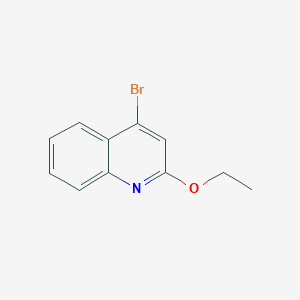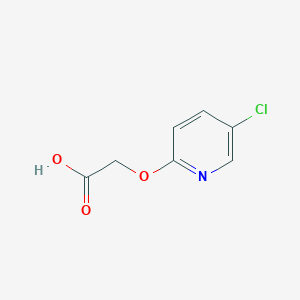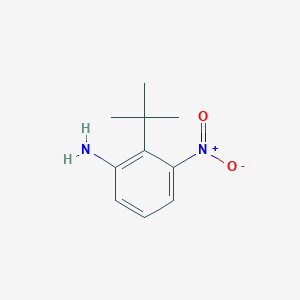
MFCD02332516
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide is a complex organic compound belonging to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino and carbohydrazide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The thiazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing new drugs for treating various diseases.
Industry: It can be used in the production of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with similar biological activities.
2-amino-1,3,4-thiadiazole: Another heterocyclic compound with comparable antimicrobial properties.
Uniqueness
What sets 2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide apart is its unique structural features, which confer specific biological activities and potential therapeutic applications . Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C19H18N4O2S |
|---|---|
Poids moléculaire |
366.4g/mol |
Nom IUPAC |
2-amino-4-methyl-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2S/c1-13-17(26-19(20)22-13)18(24)23-21-11-15-9-5-6-10-16(15)25-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H2,20,22)(H,23,24)/b21-11- |
Clé InChI |
FRVBTUPATDHRKO-NHDPSOOVSA-N |
SMILES isomérique |
CC1=C(SC(=N1)N)C(=O)N/N=C\C2=CC=CC=C2OCC3=CC=CC=C3 |
SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 |
SMILES canonique |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


